molecular formula C4H7N5 B2429543 3-(2-azidoethyl)-3-methyl-3H-diazirine CAS No. 1800541-83-6

3-(2-azidoethyl)-3-methyl-3H-diazirine

Cat. No.: B2429543
CAS No.: 1800541-83-6
M. Wt: 125.135
InChI Key: GDFDLZMBYIQJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-azidoethyl)-3-methyl-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its azido group, which can participate in various chemical reactions, making it a versatile tool in synthetic chemistry and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine typically involves the introduction of an azido group into a diazirine framework. One common method is the reaction of 3-methyl-3H-diazirine with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-azidoethyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium azide in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-(2-azidoethyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-azidoethyl)-3-methyl-3H-diazirine involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, facilitating the formation of covalent linkages with target molecules. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparison with Similar Compounds

  • 3-(2-azidoethyl)-1H-indole
  • 2-(2-azidoethyl)-5-nitraminotetrazole
  • 5-azido-1-methyl-tetrazole

Comparison: 3-(2-azidoethyl)-3-methyl-3H-diazirine is unique due to its combination of a diazirine ring and an azido group, which provides dual reactivity. This makes it more versatile compared to similar compounds that may only possess one reactive group. For example, 3-(2-azidoethyl)-1H-indole primarily participates in azide-alkyne cycloaddition reactions, while this compound can undergo both photoactivation and click chemistry .

Properties

IUPAC Name

3-(2-azidoethyl)-3-methyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFDLZMBYIQJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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